molecular formula C9H11N3O B12959640 3-Methoxy-2-methyl-2H-indazol-5-amine

3-Methoxy-2-methyl-2H-indazol-5-amine

Cat. No.: B12959640
M. Wt: 177.20 g/mol
InChI Key: ZUNCLTLSUJPKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-2H-indazol-5-amine is an indazole-based amine compound intended for research and development purposes. This compound is part of a class of molecules that are of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of allosteric modulators for various biological targets . Indazole scaffolds are frequently investigated for their potential pharmacological properties. Research Applications: While the specific applications for this compound are still being explored, structurally similar methoxy- and amino-substituted indazoles have been identified as key intermediates and core structures in developing modulators for proteins like the cystic fibrosis transmembrane conductance regulator (CFTR) . Researchers utilize these compounds in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Note on Availability: The specific physical, chemical, and toxicological data for this compound are currently not available in the public domain. Researchers are advised to conduct thorough due diligence before use. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-2-methylindazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-12-9(13-2)7-5-6(10)3-4-8(7)11-12/h3-5H,10H2,1-2H3

InChI Key

ZUNCLTLSUJPKOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)N)OC

Origin of Product

United States

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 Methoxy 2 Methyl 2h Indazol 5 Amine and Analogues

General Principles of Indazole SAR in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies for indazole derivatives are a cornerstone of drug discovery, aiming to optimize biological activity by systematically modifying the scaffold. researchgate.net The indazole ring is considered a "privileged" structure due to its ability to interact with a multitude of biological targets. nih.govresearchgate.net The planarity of the ring system and the strategic placement of nitrogen atoms allow it to function as a versatile pharmacophore, often acting as a hinge-binding motif in enzyme active sites, particularly in kinases. mdpi.com

Key principles of indazole SAR involve exploring substitutions at various positions on both the pyrazole (B372694) and benzene (B151609) rings. nih.gov

Position 3: Substitution at this position is crucial and can significantly influence the compound's mechanism of action. For instance, indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with the specific regiochemistry of the amide linker being critical for activity. nih.gov

Position 5: The C-5 position is frequently modified to enhance potency or improve pharmacokinetic properties. The introduction of an amine group at this position, as seen in the title compound, provides a key interaction point and a handle for further chemical elaboration. mdpi.comresearchgate.net

Nitrogen Substitution (N-1 vs. N-2): The choice of substitution on the pyrazole nitrogen atoms (N-1 or N-2) is a fundamental aspect of indazole SAR. This choice locks the tautomeric form and dictates the orientation of substituents, which in turn affects how the molecule binds to its target. nih.govresearchgate.net N-2 substituted indazoles are found in approved drugs like the tyrosine kinase inhibitor Pazopanib. researchgate.net

SAR studies often reveal that even minor changes, such as the position of a substituent on the indazole core or an attached phenyl ring, can lead to significant differences in biological potency and selectivity. nih.gov These investigations allow for the construction of detailed SAR models that guide the design of more effective and safer therapeutic agents. nih.govmdpi.com

Positional Effects of Substituents on 2H-Indazole Biological Activity

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's properties in several ways. nih.gov As a hybrid of a hydroxyl and a methyl group, it brings unique electronic and steric features. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. researchgate.net Furthermore, the methoxy group can influence the conformation of the molecule and improve metabolic stability by blocking sites susceptible to oxidation. nih.govscielo.br

In the context of indazole derivatives, the introduction of a methoxy group can significantly impact biological activity. SAR studies on various heterocyclic series show that methoxy substitution can either enhance or decrease potency depending on its position and the specific biological target. nih.govresearchgate.net For example, in a series of 2-phenyl-2H-indazoles, anilines bearing a 4-methoxy group reacted smoothly in synthesis, indicating good compatibility with the scaffold. acs.org The presence of multiple methoxy groups on an aromatic ring connected to a core structure has been shown to increase the number of potential intermolecular interactions. scielo.br

Table 1: Effect of Methoxy and Other Substituents on Biological Activity of Indazole Analogues

Compound/AnalogueSubstituent(s)Target/AssayActivity (IC₅₀)Source
Analogue 1 2-(4-Methoxyphenyl)Antiprotozoal (E. histolytica)> 1.0 µM mdpi.com
Analogue 2 2-(4-Chlorophenyl)Antiprotozoal (E. histolytica)0.046 µM nih.gov
Analogue 3 2-(4-(Methoxycarbonyl)phenyl)Antiprotozoal (E. histolytica)0.049 µM nih.gov
Analogue 4 2-(4-(Methylsulfonyl)phenyl)Antiprotozoal (T. vaginalis)0.122 µM mdpi.com

Substitution at the N-2 position of the indazole ring with a methyl group serves two primary purposes in medicinal chemistry. First, it prevents tautomerization, locking the scaffold in the 2H-indazole form and providing a fixed structural platform. nih.gov Second, it provides a vector for positioning other substituents in three-dimensional space, which can be critical for fitting into a specific protein binding pocket. The N-2 methyl group itself is generally considered to be chemically stable and can engage in weak van der Waals or hydrophobic interactions.

The molecular skeleton of N-2 methylated indazoles is often nearly planar, a feature that can facilitate stacking interactions or optimal placement within a flat binding region of a target protein. nih.gov The choice between N-1 and N-2 substitution is a key step in the design of indazole-based drugs. While both isomers are prevalent in active compounds, the N-2 substitution pattern is found in notable drugs, highlighting its importance for achieving desired pharmacological effects. researchgate.net

An amine (-NH₂) group at the C-5 position of the indazole ring is a powerful pharmacophoric feature. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This dual capability allows it to form strong and specific interactions with amino acid residues in a protein target, often anchoring the molecule in the binding site.

Molecular Modification Strategies for Indazole Derivatives

The development of indazole-based therapeutic agents relies heavily on molecular modification strategies to enhance potency, selectivity, and drug-like properties. researchgate.net These strategies include scaffold hopping, where the indazole core replaces another heterocycle, and molecular hybridization, where the indazole is combined with other known pharmacophores. nih.gov A primary approach involves the systematic derivatization of functional groups on the indazole ring, such as the C-5 amine, to fine-tune interactions with the biological target. mdpi.com

While a basic amine group can be crucial for forming strong ionic or hydrogen-bonding interactions with a target, its basicity can also lead to undesirable properties, such as poor membrane permeability or off-target effects like binding to cardiac ion channels. A common strategy in medicinal chemistry is to design non-basic analogues to mitigate these liabilities while retaining or improving the desired activity. nih.gov

Introduction of Sterically Hindering Groups to Modulate Planarity

The spatial arrangement of a molecule, including its planarity, is a critical determinant of its interaction with a biological target. The introduction of sterically bulky substituents is a common strategy in medicinal chemistry to control the conformation of a molecule, for instance, by restricting the rotation around a single bond. This can induce or modulate planarity or non-planarity in specific regions of the molecule, which in turn can significantly impact biological activity. researchgate.net

In the context of bicyclic heteroaromatic systems like indazole, the planarity between the core scaffold and its substituents can influence how the molecule fits into a receptor's binding pocket. While direct studies on the introduction of sterically hindering groups to 3-Methoxy-2-methyl-2H-indazol-5-amine are not extensively documented in the available literature, the general principles of steric hindrance can be applied. For example, introducing large groups adjacent to the bond connecting a substituent to the indazole ring could force a specific dihedral angle, potentially leading to a more favorable binding conformation or, conversely, creating a steric clash that reduces affinity.

Bioisosteric Replacements in Indazole Scaffolds for Enhanced Properties

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with improved biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com The indazole ring itself is often used as a bioisostere for other aromatic systems, such as indole (B1671886) or catechol. nih.govacs.org This strategy can enhance properties like metabolic stability or reduce potential toxicities associated with the original moiety. cambridgemedchemconsulting.com

In the development of analogues based on the indazole scaffold, various bioisosteric replacements have been successfully employed to enhance therapeutic properties. For instance, heterocyclic rings like 1,2,4-oxadiazoles have been introduced as bioisosteres for amide groups in 1H-indazole derivatives, leading to potent and selective inhibitors of human monoamine oxidase B (MAO-B). cnr.it This replacement can improve metabolic stability and modulate the hydrogen bonding capacity of the molecule. drughunter.com In another example, the strategic replacement of a carboxylic acid with a tetrazole ring in angiotensin II receptor antagonists significantly enhanced potency. nih.gov

For a compound like this compound, several positions are amenable to bioisosteric replacement. The methoxy group at the 3-position or the amine group at the 5-position could be replaced with a variety of other functional groups to fine-tune the molecule's electronic and steric properties. The following table summarizes common bioisosteric replacements relevant to drug design.

Table 1: Examples of Bioisosteric Replacements in Drug Design

Original Group Bioisosteric Replacement(s) Potential Advantages Reference(s)
Carboxylic Acid Tetrazole, 5-oxo-1,2,4-oxadiazole Improved potency, enhanced oral bioavailability nih.gov, drughunter.com
Amide 1,2,4-Oxadiazole, Triazole, Retroamide Increased metabolic stability, enhanced selectivity drughunter.com, cnr.it
Methoxy Group Alkyl, Small rings (e.g., cyclopropyl) Modulate metabolic stability and lipophilicity cambridgemedchemconsulting.com
Catechol Indazole Lower plasma protein binding, avoid reactive metabolites cambridgemedchemconsulting.com, nih.gov
Hydrogen Fluorine, Deuterium Block metabolic oxidation, increase stability cambridgemedchemconsulting.com

Rational Drug Design Approaches Utilizing the 2H-Indazole Motif

Rational drug design leverages the structural knowledge of a biological target to design and synthesize new drug candidates. nih.govbau.edu.tr The 2H-indazole motif, present in this compound, is a valuable pharmacophore that has been incorporated into molecules developed through various rational design strategies, particularly in the field of oncology. nih.govrsc.org

One prominent approach is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography. nih.gov For example, SBDD has been instrumental in developing indazole-based inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. nih.gov By understanding the interactions between an initial lead compound and the kinase's ATP-binding pocket, medicinal chemists can design modifications to the indazole scaffold to improve potency and selectivity. nih.gov A series of novel indazole-based diarylurea derivatives targeting the c-kit proto-oncogene were designed using SBDD, leading to compounds with antiproliferative activity comparable to the established drug sorafenib. mdpi.com

Fragment-based lead discovery (FBLD) is another powerful rational design technique. This method involves screening libraries of small molecular fragments to identify those that bind to the target protein. These fragments are then grown or linked together, guided by structural information, to create a more potent lead compound. This approach was successfully used to discover 1H-indazole derivatives that inhibit ubiquitin-specific protease 7 (USP7), a target for cancer therapy. nih.gov

These rational approaches allow for the targeted modification of the indazole scaffold. For a molecule like this compound, knowledge of its target would allow for the rational design of analogues where the substituents at the 2, 3, and 5-positions are optimized to maximize interactions with the binding site and improve drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find correlations between the chemical structures of a series of compounds and their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues. researchgate.net

Several QSAR studies have been conducted on indazole derivatives to elucidate the structural features that govern their activity against various biological targets. For instance, three-dimensional QSAR (3D-QSAR) studies on indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer, have been performed. nih.gov These studies generated models that highlighted the importance of steric and electrostatic fields for inhibitory activity. The contour maps from these models provide a structural framework that can guide the design of new, more potent HIF-1α inhibitors. nih.gov

Similarly, QSAR models have been developed for 2H-indazole derivatives as antimicrobial agents. A study on 2,3-disubstituted-hexahydro-2H-indazoles identified key molecular descriptors that correlate with antimicrobial activity, providing insights for synthesizing more effective compounds. mdpi.com Another QSAR study on hexahydro indazole derivatives as anti-inflammatory agents also produced statistically significant models that could be used to predict the activity of new compounds. researchgate.net

The following table summarizes the key findings from a representative 3D-QSAR study on indazole derivatives.

Table 2: Summary of a 3D-QSAR Model for Indazole-Based HIF-1α Inhibitors

QSAR Model Type Statistical Parameter Value Interpretation
Field-based 3D-QSAR q² (Cross-validated r²) 0.654 Good predictive ability of the model
r² (Non-cross-validated r²) 0.897 Good correlation between predicted and actual activity
F-value 56.4 High statistical significance of the model
pred_r² 0.789 Good external predictive power
Gaussian-based 3D-QSAR q² (Cross-validated r²) 0.612 Good predictive ability of the model
r² (Non-cross-validated r²) 0.854 Good correlation between predicted and actual activity
F-value 45.7 High statistical significance of the model
pred_r² 0.756 Good external predictive power

Data adapted from a study on HIF-1α inhibitors. nih.gov

These QSAR studies underscore the utility of computational approaches in understanding the SAR of indazole derivatives. For this compound, a similar QSAR study on a series of its analogues could quantify the contributions of the methoxy, methyl, and amine groups to its biological activity and guide the synthesis of optimized molecules.

Theoretical and Computational Chemistry Investigations of 3 Methoxy 2 Methyl 2h Indazol 5 Amine

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules, including their structure, stability, and reactivity. These computational methods provide insights that are often complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Studies on Tautomerism and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of indazole derivatives, DFT studies have been instrumental in understanding their tautomeric equilibria and electronic characteristics. For the related 1H-indazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to explore the equilibrium between the 1H- and 2H-tautomers. These studies consistently show that the 1H-tautomer is more stable than its 2H-counterpart, both in the gaseous phase and in solution, with the energy difference being influenced by the solvent.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding a molecule's reactivity and have been determined using DFT. The distribution of electron density and the molecular electrostatic potential (MEP) have been mapped to identify regions susceptible to electrophilic and nucleophilic attack. For example, in 1H-indazole-3-carboxylic acid, MEP analysis identified the most negative potential regions around the oxygen atoms of the carboxylic group and the nitrogen atom of the indazole ring, suggesting these are likely sites for electrophilic interaction.

Furthermore, DFT calculations have been successfully used to analyze the vibrational spectra (FT-IR and FT-Raman) of indazole derivatives, with calculated frequencies showing good agreement with experimental results, which aids in the assignment of vibrational modes. Natural Bond Orbital (NBO) analysis has also been conducted to understand intramolecular charge transfer, hyperconjugation, and delocalization of electron density, all of which contribute to molecular stability.

Prediction of Chemical Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function (f(r)), have been computed to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui function values across the molecule, the regioselectivity of chemical reactions can be predicted. For 1H-indazole, these calculations can identify which atoms within the indazole ring are most likely to be involved in chemical reactions.

Below is a table summarizing key global reactivity descriptors for 1H-indazole, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

DescriptorValue (eV)
HOMO Energy -6.25
LUMO Energy -0.54
Energy Gap (ΔE) 5.71
Ionization Potential (I) 6.25
Electron Affinity (A) 0.54
Chemical Potential (μ) -3.39
Hardness (η) 2.85
Softness (S) 0.17
Electrophilicity Index (ω) 2.01

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the interactions between small molecules and biological macromolecules like enzymes and DNA.

Elucidation of Ligand-Target Interactions (e.g., DNA, Enzymes)

While specific studies on 3-Methoxy-2-methyl-2H-indazol-5-amine are limited, research on structurally related indazole derivatives offers valuable insights into their potential interactions with biological targets. For instance, molecular docking studies of 1-aryl-1H-indazole-3-carbohydrazide derivatives have shown that these compounds tend to bind within the minor groove of the DNA duplex. This binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces with the DNA base pairs.

In the realm of enzyme inhibition, indazole-based compounds have been explored as inhibitors for a variety of enzymes. Molecular docking studies of indazole derivatives as potential inhibitors of phosphoinositide 3-kinase γ (PI3Kγ) have identified key hydrogen bonding and hydrophobic interactions with specific amino acid residues within the enzyme's active site, which are crucial for their inhibitory effect. Similarly, docking studies have been conducted on indazole derivatives with dihydrofolate reductase (DHFR) to evaluate their potential as antimicrobial agents. MD simulations provide a dynamic view of the ligand-receptor complex, helping to assess the stability of binding poses and offering a more detailed understanding of the intermolecular interactions over time.

Prediction of Binding Modes and Affinities

Computational methods are widely used to predict how ligands orient themselves within a biological target's binding site and to estimate their binding affinity. For indazole derivatives, molecular docking is a primary tool for this purpose. In a study of novel indazole derivatives as potential anticancer agents, molecular docking was used to predict their binding mode within the colchicine (B1669291) binding site of tubulin. The results suggested that the indazole ring could occupy a hydrophobic pocket, with its substituents forming hydrogen bonds with key residues such as Asn258 and Thr353, providing a structural basis for their observed biological activity.

In the development of indazole-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), docking studies were instrumental in predicting the binding orientation. The indazole core was observed to form a critical hydrogen bond with the backbone of Val135 in the hinge region of the ATP-binding site, a common interaction for kinase inhibitors. Furthermore, a good correlation has been found between the calculated docking scores and the experimentally determined inhibitory concentrations (IC50 values) for a series of 3-aminoindazole derivatives targeting protein kinase B (Akt), highlighting the predictive power of these computational methods in prioritizing compounds for further development.

The following table illustrates the type of data that can be generated from a molecular docking study of an indazole derivative against a protein kinase target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Indazole Derivative 1 -9.5Val85, Leu138, Asp149H-bond with Asp149, Hydrophobic interactions
Indazole Derivative 2 -8.7Val85, Ala98, Phe140H-bond with Val85, Pi-stacking with Phe140
Indazole Derivative 3 -7.2Leu33, Ile70Hydrophobic interactions

Computational Chemistry Approaches in Lead Optimization and Drug Discovery

Computational chemistry is integral to modern drug discovery, especially in the lead optimization phase. For indazole-based compounds, these methods are employed to refine the structures of initial "hit" compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) is a key strategy that utilizes the three-dimensional structure of a target protein to guide the design of more effective inhibitors. In the optimization of indazole-based inhibitors of PI3Kγ, the crystal structure of the enzyme in complex with a lead compound was used to design new analogues with improved interactions, leading to compounds with significantly greater potency.

Quantitative structure-activity relationship (QSAR) models are another valuable tool. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of indazole derivatives to elucidate the relationship between their structural features and biological activity. These models generate contour maps that indicate where molecular modifications are likely to enhance or diminish activity, thereby guiding the design of new, more potent compounds.

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, is also a powerful approach. A pharmacophore model developed from a series of active indazole-based inhibitors can be used to virtually screen large compound libraries, identifying new chemical scaffolds that are likely to be active.

Analytical and Spectroscopic Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like indazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure of 3-Methoxy-2-methyl-2H-indazol-5-amine.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for each proton are diagnostic. For this compound, specific resonances would be expected for the aromatic protons on the indazole ring, the protons of the methoxy (B1213986) group, the N-methyl group, and the amine group. The number of signals and their splitting patterns in the aromatic region can help confirm the substitution pattern on the benzene (B151609) ring portion of the indazole core. nih.govnih.gov Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish through-space proximities between protons, which is particularly useful in differentiating between N-1 and N-2 regioisomers. ptfarm.pl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbons in the aromatic rings, the methoxy group, the N-methyl group, and the carbon bearing the amino group. nih.govnih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds away, are crucial for assigning the quaternary carbons and for definitively confirming the connectivity within the molecule, including the position of the methyl group on the nitrogen atom of the indazole ring. ptfarm.pl

Illustrative ¹H NMR Data for a 2-Methyl-indazole Derivative

ProtonChemical Shift (ppm)Multiplicity
Aromatic-H7.12 - 7.76m
N-CH₃~4.1s
O-CH₃~3.9s
NH₂~3.7br s

Illustrative ¹³C NMR Data for a 2-Methyl-indazole Derivative

CarbonChemical Shift (ppm)
Aromatic C110 - 150
C-O (methoxy)~155
C-N (amino)~140
N-CH₃~35
O-CH₃~55

Note: The data in these tables is illustrative and based on typical chemical shifts for related indazole derivatives. Actual values for this compound may vary.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

ESI-MS is a soft ionization technique that allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight of the compound. For this compound (C₉H₁₁N₃O), the expected monoisotopic mass is approximately 177.0902 g/mol . nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule and its fragments, which is a critical step in confirming the identity of a new compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and confirm the presence of specific functional groups. For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) would result in characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Possible Fragment Loss
[M+H]⁺178.0975-
[M]⁺177.0902-
[M-CH₃]⁺162.0665Loss of methyl group
[M-OCH₃]⁺146.0791Loss of methoxy group
[M-NH₂]⁺161.0825Loss of amino group

Note: The fragmentation data is predicted and illustrative. Actual fragmentation may vary depending on the ionization method and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the indazole ring, and the C-O stretching of the methoxy group. The presence and position of these bands can confirm the key functional groups of the molecule. psu.eduresearchgate.net

Typical IR Absorption Frequencies for Functional Groups in Indazole Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (CH₃)Stretch2850 - 2960
C=C & C=N (Aromatic Ring)Stretch1450 - 1650
C-O (Methoxy)Stretch1000 - 1300
N-HBend1550 - 1650

Note: This table provides general ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Elucidation and Regioisomeric Differentiation

By obtaining a single crystal of this compound of suitable quality, it would be possible to definitively confirm the position of the methyl group on the N-2 nitrogen of the indazole ring. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and methoxy groups, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC, TLC)

Chromatographic techniques are fundamental for the purification and analysis of organic compounds. For this compound, methods such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed.

Column Chromatography is a preparative technique used to purify the compound from reaction mixtures and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve efficient separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of indazole derivatives. ptfarm.plresearchgate.netijpsr.compensoft.netpensoft.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC methods can be developed to be highly specific and can separate closely related isomers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample. reachdevices.comlibretexts.org The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. Visualization of the spots can be achieved using UV light (for UV-active compounds) or by staining with various reagents that react with the functional groups present in the molecule. reachdevices.comlibretexts.orgyoutube.com For an amino-substituted indazole, a ninhydrin (B49086) stain could be used for visualization, which typically produces a colored spot. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-2-methyl-2H-indazol-5-amine, and how can purity be optimized?

Synthesis often involves alkylation or cyclization of indazole precursors. For example, alkylation of N-methylindazole derivatives with methoxy-containing reagents under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) can introduce the methoxy group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol improves purity. Solvent choice and reaction time are critical to minimize byproducts like N-oxide derivatives .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .
  • NMR : 1^1H NMR confirms substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, methyl group at δ 2.5–2.7 ppm). 13^{13}C NMR distinguishes aromatic carbons (δ 110–150 ppm) from aliphatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~192.1 m/z for C₉H₁₁N₃O) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s bioactivity compared to halogenated analogs (e.g., 6-chloro derivatives)?

The methoxy group’s electron-donating nature may enhance solubility and alter binding affinity in biological targets. For example, 6-chloro-2-methyl-2H-indazol-5-amine acts as a COX inhibitor, but the methoxy analog could exhibit different selectivity due to steric and electronic effects. Comparative SAR studies using enzyme assays (e.g., COX-1/COX-2 inhibition) and molecular docking (e.g., AutoDock Vina) are recommended to quantify these differences .

Q. How can computational methods (e.g., DFT) predict the photostability and tautomerization of this compound?

DFT calculations (B3LYP/6-311++G(d,p)) model excited-state behavior and tautomerization pathways. For example, UV irradiation (λ > 235 nm) may induce ring-opening or nitrogen elimination, as observed in 2-methyl-2H-tetrazol-5-amine . Simulated IR spectra of photoproducts (e.g., methyl azide) can guide experimental validation.

Q. How can contradictory solubility data in literature be resolved?

Discrepancies often arise from purity levels (e.g., 95% vs. 98%) or solvent polarity. Systematic solubility testing in methanol, DMSO, and chloroform at 25°C (±2°C) using UV-Vis spectrophotometry (λmax ~270 nm) under controlled humidity can standardize reports. Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) may enhance alkylation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.